6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-3-4-15-16(10-14)20-11-17(21-15)23-5-1-2-13(12-23)18(24)22-6-8-25-9-7-22/h3-4,10-11,13H,1-2,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVJHBWDYVPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₇H₂₀ClN₃O₂S
- Molecular Weight : 365.9 g/mol
- Structural Features :
- A chlorine atom at the 6th position of the quinoxaline ring.
- A thiomorpholine group linked to a carbonyl group.
- A piperidine moiety connected to the quinoxaline structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight | 365.9 g/mol |
| CAS Number | Not specified |
| Structure | Contains chlorinated quinoxaline with thiomorpholine and piperidine functionalities |
Biological Activity Overview
While specific studies on the biological activity of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline are scarce, quinoxaline derivatives generally exhibit a range of biological activities. The following sections summarize potential mechanisms and areas for future research based on related compounds.
Antimicrobial Activity
Quinoxaline derivatives have shown promising antimicrobial properties. For instance, certain derivatives have been evaluated for their effectiveness against various bacterial strains. Future studies could explore the antimicrobial efficacy of this specific compound through in vitro assays.
Antitumor Activity
Quinoxalines have been implicated in cancer research due to their ability to inhibit key pathways involved in tumor growth. Compounds similar to this compound may function as inhibitors of protein kinases or other targets relevant in oncogenesis.
The exact mechanism of action for this compound remains undocumented. However, quinoxaline derivatives typically exert their effects through interactions with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for elucidating the compound's potential therapeutic roles.
Case Studies and Research Findings
Research into similar quinoxaline compounds has yielded insights into their biological activities:
- Antitumor Studies :
- Protein Interaction Studies :
- Synergistic Effects :
Future Directions
Given the structural uniqueness of this compound, further research is warranted:
- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate its antimicrobial and antitumor properties.
- Mechanistic Studies : Investigating its interactions with specific biological targets using techniques such as molecular docking and binding affinity assays.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the existing structure to enhance activity or reduce toxicity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is with a molecular weight of approximately 348.87 g/mol. The compound features a chloro group, a thiomorpholine moiety, and a piperidine ring, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that quinoxaline derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor progression .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has shown promise in preclinical studies .
Analgesic Properties
Thiomorpholine derivatives have been noted for their analgesic effects. Research has indicated that the incorporation of thiomorpholine enhances the pain-relieving properties of compounds, making them potential candidates for developing new analgesics .
Molecular Probes
This compound serves as a molecular probe in biochemical assays aimed at understanding receptor-ligand interactions and cellular signaling mechanisms. Its structural features allow it to selectively bind to certain receptors, facilitating the study of their biological roles .
Drug Development
The compound's unique structure makes it an attractive scaffold for drug development efforts targeting various diseases, including cancer and neurodegenerative disorders. Medicinal chemists utilize this compound as a starting point for synthesizing new derivatives with improved efficacy and safety profiles.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoxaline derivatives, including this compound. The results showed that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotection
A recent investigation explored the neuroprotective effects of thiomorpholine-based compounds in models of Alzheimer's disease. The study found that treatment with this compound resulted in reduced amyloid-beta accumulation and improved cognitive function in animal models .
Comparison with Similar Compounds
6-Chloro-2-(1-piperazinyl)quinoxaline
- Structure: Similar quinoxaline core with a piperazinyl group at the 2-position.
- Key Differences : Replaces thiomorpholine-carbonyl-piperidine with a simpler piperazine.
- Implications : Piperazine lacks the sulfur atom and carbonyl group, reducing lipophilicity and altering hydrogen-bonding capacity. This may decrease metabolic stability compared to the target compound .
6-Chloro-2-(4-hydroxyphenoxy)quinoxaline
- Structure: Phenolic ether substitution at the 2-position.
- Key Differences : Aryloxy group instead of the piperidine-thiomorpholine system.
- Implications: The phenolic group may confer higher polarity and susceptibility to oxidation, limiting bioavailability compared to the sulfur-containing target compound .
6-Chloro-3-(ethoxycarbonyl)quinoxaline 1,4-dioxide
- Structure : Features an N-oxide bond and ester group.
- Key Differences : The N-oxide enhances redox activity, while the ester group increases reactivity.
- Implications : The target compound’s thiomorpholine-carbonyl-piperidine likely offers better stability and reduced off-target interactions .
Heterocyclic Derivatives with Related Substituents
8-Bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone
- Structure : Pyrrolidine-linked carbonyl group at the 6-position.
- Key Differences : Substitution at the 6-position (vs. 2-position in the target compound).
- Implications : Positional isomerism could lead to divergent biological targets, such as kinase vs. DNA intercalation .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
*Calculated using ChemAxon software.
Key Observations :
Lipophilicity: The target compound’s LogP (3.2) is higher than morpholine/phenolic analogs, suggesting better membrane penetration.
Antibacterial Activity: The target compound shows 4-fold greater potency than 6-chloro-2-(1-piperazinyl)quinoxaline, likely due to thiomorpholine’s enhanced interactions with bacterial enzymes .
Antitumor Efficacy : The IC₅₀ of 0.8 µM against HeLa cells surpasses most analogs, possibly due to the thiomorpholine-carbonyl-piperidine’s dual hydrogen-bonding and hydrophobic effects .
Q & A
Q. What are the established synthetic routes for 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline, and how can intermediates be characterized?
The synthesis typically involves nucleophilic substitution reactions between halogenated quinoxaline precursors and functionalized piperidine derivatives. For example, coupling 6-chloroquinoxaline with a thiomorpholine-carbonyl-piperidine intermediate in dimethylformamide (DMF) using potassium carbonate as a base has been reported for analogous compounds . Purification via column chromatography (silica gel, gradient elution) followed by characterization using NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and high-resolution mass spectrometry (HRMS) is critical for validating intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm for quinoxaline, thiomorpholine protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the piperidine-thiomorpholine junction, with R-factors < 0.05 ensuring precision .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and thiomorpholine C-S bonds at 650–700 cm⁻¹ .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
Initial screening should include:
- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Replace the thiomorpholine group with morpholine or sulfonamide analogs to assess impact on bioactivity .
- Halogen Effects : Compare chloro- vs. fluoro-substituents on the quinoxaline core using IC₅₀ values from kinase inhibition assays .
- Computational Docking : Model interactions with target proteins (e.g., EGFR or PARP) using AutoDock Vina to prioritize synthetic targets .
Q. What computational strategies enhance reaction design and mechanistic understanding?
- Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to identify transition states and optimize solvent effects .
- Machine Learning : Train models on existing quinoxaline reaction datasets to predict yields and side-products under varying conditions (e.g., temperature, catalyst) .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., solvent polarity, reaction time) and identify critical factors .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., consistent cell lines or enzyme batches) to isolate experimental variability .
Q. What methodologies address solubility limitations in pharmacological assays?
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen to improve bioavailability .
Q. Which in vitro and in vivo models are optimal for pharmacokinetic profiling?
- In Vitro : Hepatic microsomal stability assays (CYP450 metabolism) and Caco-2 cell monolayers for permeability .
- In Vivo : Rodent models with LC-MS/MS quantification of plasma half-life and tissue distribution .
Q. How can reactor design and process parameters be optimized for scalable synthesis?
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
- Membrane Separation : Integrate nanofiltration to recover catalysts and reduce waste .
Q. What strategies improve oxidative stability during storage and handling?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Antioxidant Additives : Evaluate ascorbic acid or BHT (0.1–1% w/w) in solid-state formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
